

A Comparative Guide to the X-ray Crystallography of Cyclopropyl and Sulfonamide Moieties

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Compound of Interest

Compound Name: **Cyclopropylmethanesulfonamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of two compounds that, while not **cyclopropylmethanesulfonamide** derivatives themselves, contain the key cyclopropyl and sulfonamide functional groups. In the absence of published crystallographic studies on a series of **cyclopropylmethanesulfonamide** derivatives, this guide will serve as a valuable resource by presenting case studies of a cyclopropyl-containing heterocyclic compound and an N-alkylated sulfonamide. The objective is to offer insights into the structural characteristics imparted by these moieties, supported by experimental data.

The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is often dysregulated in diseases like cancer.^{[1][2]} Small molecule inhibitors are a promising therapeutic strategy to target this pathway.^{[1][3]} The structural information gleaned from X-ray crystallography is pivotal in designing such inhibitors.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for two representative compounds:

- Compound 1 (Cyclopropyl-containing):N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide^{[4][5]}

- Compound 2 (Sulfonamide-containing): 4-methyl-N-propylbenzenesulfonamide[6][7]

Table 1: Crystal Data and Structure Refinement

Parameter	Compound 1: N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide	Compound 2: 4-methyl-N-propylbenzenesulfonamid e
Empirical Formula	C ₁₉ H ₁₇ ClN ₄ O ₂	C ₁₀ H ₁₅ NO ₂ S
Formula Weight	384.82	213.29
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	13.3411 (4)	11.2392 (7)
b (Å)	8.0829 (3)	10.3809 (6)
c (Å)	17.5097 (6)	19.4975 (11)
α (°)	90	90
β (°)	108.067 (1)	102.730 (2)
γ (°)	90	90
Volume (Å ³)	1795.00 (10)	2220.3 (2)
Z	4	8
Temperature (K)	293(2)	150(2)
Wavelength (Å)	0.71073	1.54178
Density (calculated) (g/cm ³)	1.424	1.276
Final R indices [I > 2σ(I)]	R1 = 0.0483, wR2 = 0.1189	R1 = 0.0425, wR2 = 0.1105
Data / restraints / parameters	3156 / 0 / 244	3855 / 0 / 269

Table 2: Selected Bond Lengths and Torsion Angles

Feature	Compound 1	Compound 2
Key Bond Lengths (Å)		
C-C (cyclopropyl)	1.457(3) - 1.491(3)	N/A
S=O	N/A	1.428(2) - 1.441(2)
S-N	N/A	1.618(2) - 1.622(3)
S-C	N/A	1.766(3)
**Key Torsion Angles (°) **		
Dihedral angle between 4-methoxyphenyl and 1,2,3-triazole rings	87.77 (7)	N/A
C1—S1—N1—C8	N/A	57.9 (2)

Experimental Protocols

The determination of crystal structures is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.[\[8\]](#)

Synthesis

Compound 1 (N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide): This compound was synthesized via a two-step process. The first step involved a Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to yield 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate was then amidated with 4-chloroaniline using 1,1'-carbonyldiimidazole (CDI) in dry acetonitrile.[\[4\]](#)[\[5\]](#)

Compound 2 (4-methyl-N-propylbenzenesulfonamide): The synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For small organic molecules, common solvents include ethanol, methanol, acetonitrile, and ethyl acetate. The process often

involves dissolving the compound in a minimal amount of solvent at an elevated temperature and allowing it to cool slowly to room temperature, followed by further slow evaporation.

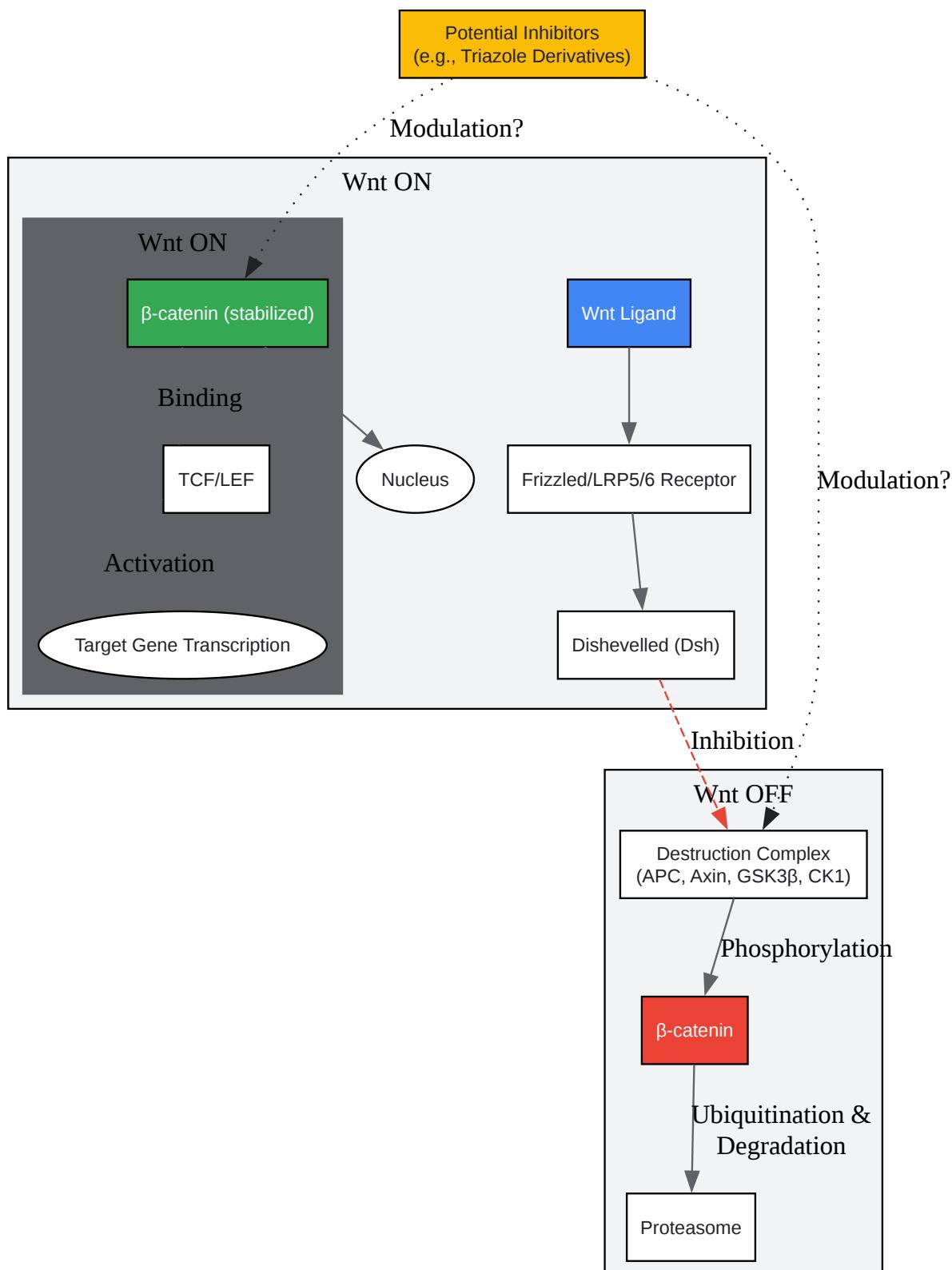
X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Small Molecule X-ray Crystallography





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